molecular formula C16H13ClN2OS B1402829 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide CAS No. 1365962-55-5

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B1402829
CAS No.: 1365962-55-5
M. Wt: 316.8 g/mol
InChI Key: WGTSAKSISYQUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with the molecular formula C16H13ClN2OS. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a naphthyl group, and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4-(1-naphthyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide can be compared with other similar compounds, such as:

    2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10(17)15(20)19-16-18-14(9-21-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTSAKSISYQUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198580
Record name Propanamide, 2-chloro-N-[4-(1-naphthalenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365962-55-5
Record name Propanamide, 2-chloro-N-[4-(1-naphthalenyl)-2-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N-[4-(1-naphthalenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.